molecular formula C20H41Cl3N4O2 B3028558 GSK3368715(EPZ019997) 3HCl CAS No. 2227587-26-8

GSK3368715(EPZ019997) 3HCl

カタログ番号 B3028558
CAS番号: 2227587-26-8
分子量: 475.9 g/mol
InChIキー: KBFPGRMCKLUHTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK3368715(EPZ019997) 3HCl is a first-in-class, reversible inhibitor of type I protein methyltransferases (PRMTs) that has demonstrated anticancer activity in preclinical studies . It is a potent inhibitor of PRMT1, 3, 4, 6, and 8 with Ki app values ranging from 1.5 to 81 nM .


Molecular Structure Analysis

The molecular structure of GSK3368715(EPZ019997) 3HCl is C20H41Cl3N4O2 . The exact structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The molecular weight of GSK3368715(EPZ019997) 3HCl is 475.9 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

科学的研究の応用

Anti-Tumor Activity and Synergistic Effects with PRMT5 Inhibition

GSK3368715, a potent inhibitor of type I protein arginine methyltransferases (PRMTs), shows promising anti-tumor effects in human cancer models. Its inhibition of type I PRMTs, which are implicated in human cancers, positions it as a potential therapeutic agent in oncology. Notably, its anti-tumor activity is enhanced when combined with PRMT5 inhibition. The deletion of the methylthioadenosine phosphorylase gene (MTAP) correlates with sensitivity to GSK3368715 in cell lines, suggesting MTAP status as a biomarker for patient selection in cancer treatment (Fedoriw et al., 2019).

Role in DNA-Encoded Library Technology for Drug Discovery

GSK3368715, discovered through DNA-encoded chemical library technology (ELT), demonstrates the potential of ELT in drug discovery. While not directly related to GSK3368715, this technology, which combines combinatorial chemistry and molecular biology, has successfully led to the discovery of compounds like GSK2256294, a sEH inhibitor. This underscores the utility of such technology in identifying new drugs, potentially including GSK3368715 derivatives (Belyanskaya et al., 2017).

PRMT5 Inhibition in Cancer Treatment

GSK3368715's related compound, EPZ015666 (GSK3235025), a selective inhibitor of PRMT5, has shown efficacy in mantle cell lymphoma (MCL) models. The inhibition of PRMT5 results in antiproliferative effects in vitro and in vivo MCL models, indicating the potential of GSK3368715 and related compounds in targeted cancer therapies (Chan-Penebre et al., 2015).

作用機序

GSK3368715(EPZ019997) 3HCl acts as a potent inhibitor of type I protein arginine methyltransferases (PRMTs). It inhibits PRMT1, 3, 4, 6, and 8, leading to a shift in arginine methylation states and altering exon usage .

Safety and Hazards

In a Phase 1 study, GSK3368715 was evaluated for safety in adults with advanced-stage solid tumors. Dose-limiting toxicities were reported in 25% of patients at a 200mg dose. A higher-than-expected incidence of thromboembolic events (TEEs) led to the study’s early termination . It is also noted to be toxic and a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFPGRMCKLUHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK3368715 3HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK3368715(EPZ019997) 3HCl
Reactant of Route 2
GSK3368715(EPZ019997) 3HCl
Reactant of Route 3
GSK3368715(EPZ019997) 3HCl
Reactant of Route 4
GSK3368715(EPZ019997) 3HCl
Reactant of Route 5
GSK3368715(EPZ019997) 3HCl
Reactant of Route 6
GSK3368715(EPZ019997) 3HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。